molecular formula C12H11N3O2 B1432097 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine CAS No. 1807940-72-2

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

Cat. No.: B1432097
CAS No.: 1807940-72-2
M. Wt: 229.23 g/mol
InChI Key: TVEVGRGTUZEPBQ-UHFFFAOYSA-N
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Description

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 1-methyl group attached to the nitrogen atom, a 4-nitrophenyl group attached to the nitrogen atom, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine typically involves the following steps:

    Cyclization: Formation of the dihydropyridine ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

A common synthetic route involves the reaction of 4-nitrobenzaldehyde with methylamine and acetaldehyde under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl and dihydropyridine derivatives.

Scientific Research Applications

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may result from the disruption of bacterial cell membranes.

Comparison with Similar Compounds

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine can be compared with other similar compounds, such as:

    1-methyl-N-(4-aminophenyl)-1,2-dihydropyridin-2-imine: This compound has an amino group instead of a nitro group, which may result in different biological activities.

    1-methyl-N-(4-chlorophenyl)-1,2-dihydropyridin-2-imine: The presence of a chlorine atom can affect the compound’s reactivity and interactions with biological targets.

    1-methyl-N-(4-methoxyphenyl)-1,2-dihydropyridin-2-imine: The methoxy group can influence the compound’s solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(4-nitrophenyl)pyridin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-14-9-3-2-4-12(14)13-10-5-7-11(8-6-10)15(16)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEVGRGTUZEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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